REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[CH2:10]([SH:12])[CH3:11]>>[CH2:10]([S:12][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:11]
|
Name
|
|
Quantity
|
49.6 g
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
solvent
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred autoclave
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
diluent, working up by distillation
|
Type
|
CUSTOM
|
Details
|
gave the
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Name
|
|
Type
|
product
|
Smiles
|
C(C)SCC1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |